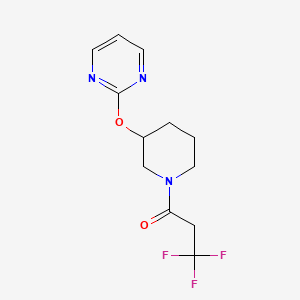

![molecular formula C20H19BrF3NO B2692713 2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane CAS No. 295787-39-2](/img/structure/B2692713.png)

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

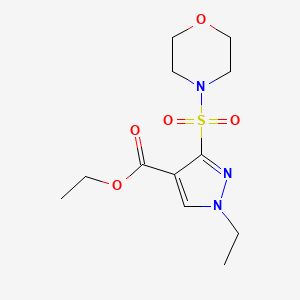

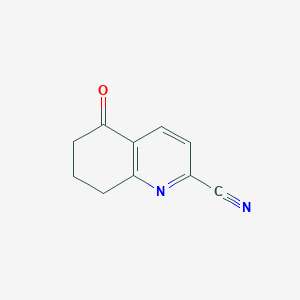

“2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . This core is a common structural motif in many bioactive compounds .

Molecular Structure Analysis

The molecular formula of this compound is C20H19BrF3NO, indicating that it contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) . The presence of a bromine atom and a trifluoromethyl group (-CF3) suggests that this compound might have interesting reactivity and properties.科学的研究の応用

Synthesis of Novel Epibatidine Analogues

One study highlights the use of neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which allows for nucleophilic substitution at the 7-position by various nucleophiles. This process enables the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, including syn-and anti-isoepiboxidine, through conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring. The study demonstrates a successful base-induced epimerization process, highlighting the compound's potential in creating structurally diverse analogues with possible pharmacological applications (Malpass & White, 2004).

Intramolecular Reactions in Carbohydrates

Another research application involves the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates. This methodology provides a novel approach for the selective oxidation of specific carbons within the carbohydrate skeleton, showcasing the compound's utility in complex molecule synthesis and modification (Francisco, Herrera, & Suárez, 2003).

Advanced Building Blocks for Drug Discovery

A rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes, presenting these molecules as attractive building blocks for drug discovery. This method, utilizing common chemicals through intramolecular photochemical cyclization, signifies the compound's role in facilitating efficient and versatile synthetic routes for the generation of novel drug candidates (Denisenko et al., 2017).

将来の方向性

特性

IUPAC Name |

2-benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrF3NO/c21-18-14-9-17(26-16-8-4-7-15(10-16)20(22,23)24)19(18)25(12-14)11-13-5-2-1-3-6-13/h1-8,10,14,17-19H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPHXGFZPGUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C(C1OC3=CC=CC(=C3)C(F)(F)F)C2Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)